3-Nitro-1-(pentan-2-yl)-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitro-1-pentan-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-4-7(2)10-6-5-8(9-10)11(12)13/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUGJFYUNXUHBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1C=CC(=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic and Theoretical Investigations of 3 Nitro 1 Pentan 2 Yl 1h Pyrazole and Its Analogs
Reaction Mechanism Studies
Isomerization Pathways of N-Nitropyrazoles
The synthesis of C-nitropyrazoles, such as the 3-nitro isomer, often proceeds through an N-nitropyrazole intermediate. nih.govresearchgate.net The N-nitro-substituted pyrazole (B372694) is typically formed by the nitration of the parent pyrazole using agents like nitric acid in acetic anhydride (B1165640) or a mixture of nitric and sulfuric acid. nih.gov This intermediate is often unstable and can undergo rearrangement to form the more stable C-nitro isomers. nih.govresearchgate.net
The thermal rearrangement of 1-nitropyrazole (B188897) (N-nitropyrazole) to 3(5)-nitropyrazole is a key transformation. researchgate.net This uncatalyzed, intramolecular process typically occurs at elevated temperatures, for example, 140°C. researchgate.net Theoretical studies, employing quantum chemistry methods, have been instrumental in elucidating the mechanism of this isomerization. researchgate.netresearchgate.net
Several reaction pathways have been proposed and investigated. researchgate.net Density Functional Theory (DFT) calculations have been used to explore the structures, energies, and thermal parameters of intermediates and transition states. researchgate.netresearchgate.net For the parent N-nitropyrazole, a primary pathway with the lowest energy barrier has been identified as the most favorable. researchgate.net This pathway involves the migration of the nitro group from the nitrogen atom to a carbon atom of the pyrazole ring. The calculated theoretical rate constant for this process showed good agreement with experimental results. researchgate.net
In the case of substituted N-nitropyrazoles, the rearrangement can lead to different isomers. For instance, the thermal rearrangement of 3-methyl-1-nitropyrazole exclusively yields 3-methyl-5-nitropyrazole, whereas 5-methyl-1-nitropyrazole (B3065178) gives a mixture of 3-methyl-4-nitropyrazole and 3-methyl-5-nitropyrazole. researchgate.net The isomerization mechanism can be complex, potentially involving proton migration followed by the shift of the N-NO2 group to an adjacent carbon atom. researchgate.net The study of these pathways is critical as it contributes to the synthesis of polynitro-substituted N-heterocyclic compounds used as energetic materials. researchgate.net
| Pathway Feature | Description | Reference |
| Intermediate | N-Nitropyrazole | nih.govresearchgate.net |
| Product | 3(5)-Nitropyrazole | researchgate.net |
| Condition | Thermal, uncatalyzed (e.g., 140°C) | researchgate.net |
| Mechanism | Intramolecular rearrangement | researchgate.net |
| Theoretical Tool | Quantum Chemistry (DFT) | researchgate.netresearchgate.net |
Regioselectivity in N-Alkylation and Nitration Reactions
The synthesis of 3-Nitro-1-(pentan-2-yl)-1H-pyrazole involves two key transformations where regioselectivity is paramount: N-alkylation and nitration. The order of these steps significantly influences the final product distribution.
N-Alkylation of Pyrazoles:
The N-alkylation of unsymmetrical pyrazoles, such as 3-nitropyrazole, can lead to two possible regioisomers: the N1- and N2-alkylated products. The outcome of the reaction is influenced by several factors, including the nature of the substituent on the pyrazole ring, the alkylating agent, the base, and the solvent. beilstein-journals.org For 3-substituted pyrazoles, regioselective N1-alkylation has been achieved using systems like K2CO3 in DMSO. researchgate.net The regioselectivity in such cases is often justified by DFT calculations, which can help predict the most likely product based on steric and electronic effects. researchgate.net
Steric hindrance plays a significant role; bulky substituents adjacent to a nitrogen atom can direct the incoming alkyl group to the less hindered nitrogen. beilstein-journals.org For the alkylation of 3-nitropyrazole with a secondary alkyl halide like 2-bromopentane (B28208) to form 1-(pentan-2-yl) isomers, the nitro group at C3 would exert a strong electronic and steric influence. While electronic factors in nitro-containing pyrazoles can be complex, steric hindrance from the pentan-2-yl group would be a major determinant of the reaction's regioselectivity. beilstein-journals.orgreddit.com
Nitration of Pyrazoles:
The nitration of the pyrazole ring is a classic electrophilic aromatic substitution. The position of nitration is directed by the existing substituents. For a 1-alkylpyrazole, the primary position for electrophilic attack is the C4 position, as the C3 and C5 positions are less reactive due to their proximity to the ring nitrogen atoms. nih.gov Therefore, if 1-(pentan-2-yl)-1H-pyrazole is nitrated, the nitro group is expected to be introduced predominantly at the C4 position.
To synthesize this compound, a more common route involves the nitration of pyrazole first to obtain 3(5)-nitropyrazole, followed by N-alkylation. nih.gov In this scenario, the regioselectivity of the alkylation step becomes critical. The two nitrogen atoms of the 3-nitropyrazole tautomer are not equivalent, and their relative reactivity towards alkylation will determine the final product ratio.
| Reaction | Factors Influencing Regioselectivity | Predicted Outcome for this compound Synthesis | Reference |
| N-Alkylation | Substituents, alkylating agent, base, solvent, steric effects | Alkylation of 3-nitropyrazole with 2-bromopentane will yield a mixture of 1- and 2-alkylated isomers, with the ratio dependent on reaction conditions. | beilstein-journals.orgresearchgate.net |
| Nitration | Directing effects of existing substituents | Nitration of 1-(pentan-2-yl)-1H-pyrazole is expected to yield the 4-nitro isomer as the major product. | nih.gov |
Molecular Electron Density Theory (MEDT) Applications
The Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity. nih.govresearchgate.net It posits that the capacity for changes in electron density, rather than molecular orbital interactions, is the primary driver of molecular reactivity. nih.govnih.gov This theory utilizes rigorous quantum chemical analysis of the electron density changes along a reaction pathway to explain experimental outcomes. researchgate.net
Within the context of the reactions involving this compound and its analogs, MEDT can provide deep insights into the mechanisms of N-alkylation and nitration.
Analysis of Reagents: MEDT uses reactivity indices derived from DFT, such as electronic chemical potential (μ), electrophilicity (ω), and nucleophilicity (N), to characterize the reagents. nih.govluisrdomingo.com For the N-alkylation of the 3-nitropyrazolate anion with 2-bromopentane, the pyrazolate would be characterized as the nucleophile and the alkyl halide as the electrophile. The analysis of the Global Electron Density Transfer (GEDT) at the transition state would quantify the polar nature of the reaction. luisrdomingo.com
Understanding Reaction Mechanisms: MEDT studies have challenged classical views on reaction mechanisms. For instance, many reactions previously considered concerted are now understood to be non-concerted, involving sequential changes in bonding. europa.eu An MEDT analysis of the N-alkylation or nitration of pyrazoles would involve locating the transition states and analyzing the topological changes of the Electron Localization Function (ELF). This analysis reveals how electron density reorganizes to break and form bonds, providing a detailed picture of the molecular mechanism. researchgate.netnih.gov This approach can rationalize the observed regioselectivity by identifying the transition state with the more favorable nucleophilic/electrophilic interactions. luisrdomingo.com
The application of MEDT represents a shift from older models like the Frontier Molecular Orbital (FMO) theory to a more physically grounded explanation of reactivity based on the observable electron density. researchgate.neteuropa.eu
Conformational Analysis of the Pentan-2-yl Substituent and its Stereochemical Implications
The pentan-2-yl group has a stereogenic center at the carbon atom attached to the pyrazole nitrogen. This means that this compound exists as a pair of enantiomers, (R)- and (S)-. The rotation around the C-C single bonds of the pentyl chain leads to various conformers. The relative energies of these conformers are determined by steric strains, such as gauche and syn-pentane interactions. The most stable conformations will seek to minimize these steric clashes.
Furthermore, rotation around the N-C bond connecting the pyrazole ring to the pentan-2-yl group is also possible. However, this rotation will be hindered due to steric interactions between the alkyl group and the nitro group at the C5 position (in the case of the 1,5-isomer) or the hydrogen at the C5 position (in the 1,3-isomer which is the subject compound). The different conformations arising from this rotation will have different energies, and the molecule will predominantly exist in the lowest energy conformation.
The specific anti-periplanar geometry required in the transition state of certain reactions, like E2 eliminations, highlights how conformational requirements can dictate stereochemical outcomes. youtube.com While not an elimination reaction, the synthesis and subsequent reactions of chiral molecules like this compound are governed by transition states where specific three-dimensional arrangements are necessary. youtube.comuou.ac.in The conformational preference of the pentan-2-yl group can influence the accessibility of reaction sites and may direct the stereochemical course of further functionalization, a principle utilized in asymmetric synthesis. acs.org
Reactivity and Further Functionalization of 3 Nitro 1 Pentan 2 Yl 1h Pyrazole
Transformations of the Nitro Group
The nitro group is a highly versatile functional group that can be transformed into a variety of other substituents, serving as a linchpin for further molecular diversification.
The reduction of the nitro group to an amine is one of the most fundamental and widely utilized transformations for nitro-substituted heterocycles. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the pyrazole (B372694) ring and opening up new avenues for functionalization, such as diazotization and coupling reactions.
Catalytic hydrogenation is a common and efficient method for this transformation. mdpi.com The reaction typically involves treating the nitro-substituted pyrazole with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like ethanol (B145695) or methanol.
Table 1: Representative Conditions for Nitro Group Reduction
| Reactant | Reagents & Conditions | Product | Yield |
|---|---|---|---|
| Substituted 4-nitropyrazole | H₂, 10% Pd/C, Methanol, room temperature | Corresponding 4-aminopyrazole | High |
| 3-Nitro-1-(pentan-2-yl)-1H-pyrazole (projected) | H₂, Pd/C, Ethanol, room temperature | 3-Amino-1-(pentan-2-yl)-1H-pyrazole | Expected to be high |
The resulting 3-Amino-1-(pentan-2-yl)-1H-pyrazole is a valuable intermediate. The amino group can act as a nucleophile, participate in the formation of fused heterocyclic systems, or be converted into other functional groups. researchgate.net
The nitro group at the C3 position of the pyrazole ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. researchgate.net The strong electron-withdrawing capacity of the nitro group stabilizes the negatively charged intermediate (a Meisenheimer-like complex) that forms upon nucleophilic attack, thereby facilitating the substitution. libretexts.orgmasterorganicchemistry.com This reactivity is a cornerstone of functionalizing electron-deficient aromatic and heteroaromatic systems. masterorganicchemistry.comyoutube.com
A variety of nucleophiles can be employed to displace the nitro group, leading to the formation of C-O, C-N, or C-S bonds at the C3 position. For instance, reaction with alkoxides (e.g., sodium methoxide) or hydroxides can introduce alkoxy or hydroxy groups. researchgate.net Similarly, amines and thiols can be used to install amino and thioether functionalities, respectively. researchgate.net
Table 2: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| Oxygen Nucleophile | Sodium Methoxide (NaOMe) | 3-Methoxy-1-(pentan-2-yl)-1H-pyrazole |
| Nitrogen Nucleophile | Ammonia (NH₃) or Primary/Secondary Amines | 3-Amino/Alkylamino-1-(pentan-2-yl)-1H-pyrazole |
The efficiency of these substitutions depends on the reaction conditions and the nucleophilicity of the attacking species.
Reactivity of the Pyrazole Ring System
Beyond the transformations involving the nitro group, the pyrazole ring itself possesses a distinct reactivity profile.
Pyrazoles are π-excessive aromatic systems and are generally susceptible to electrophilic substitution. chim.it In an unsubstituted pyrazole, the preferred site of electrophilic attack is the C4 position due to the directing effects of the two nitrogen atoms. In This compound , the situation is more complex. The nitro group at C3 is a powerful deactivating group, making electrophilic substitution significantly more difficult compared to an unsubstituted pyrazole. However, any substitution that does occur is strongly directed to the C4 position, which is meta to the deactivating nitro group and adjacent to the N1 nitrogen.
Common electrophilic substitution reactions include:
Halogenation: Introduction of bromine or chlorine at the C4 position.
Nitration: While the ring is already nitrated, further nitration under harsh conditions could potentially occur, though it is generally difficult on a deactivated ring.
Formylation: The Vilsmeier-Haack reaction (using POCl₃/DMF) can introduce a formyl group at the C4 position of some pyrazole derivatives. nih.gov
As a π-excessive heterocycle, the pyrazole ring is inherently resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. chim.it In This compound , the nitro group provides such activation. As discussed in section 4.1.2, the most favorable site for nucleophilic attack is the C3 position, leading to the displacement of the nitro group.
Nucleophilic attack at other positions, such as C5, is much less favorable. While formally possible, it would require a suitable leaving group at that position and would be significantly slower than the substitution at C3.
The pyrazole ring is generally a stable aromatic system and is resistant to oxidation under mild conditions. The stability is attributed to its aromatic character. Strong oxidizing agents under forcing conditions can lead to the degradation and cleavage of the pyrazole ring. However, specific oxidative transformations that selectively functionalize the ring of This compound without causing degradation are not widely reported in the literature, suggesting the high stability of this particular heterocyclic core.
Functionalization of the Pentan-2-yl Substituent
The functionalization of the N-pentan-2-yl substituent in this compound is a key area of interest for molecular diversification. The presence of the electron-withdrawing 3-nitro group is anticipated to influence the reactivity of the C-H bonds within the pentan-2-yl chain, although specific literature on this exact substrate is limited. General principles of organic synthesis suggest several potential pathways for modification.
Transition-metal-catalyzed C-H functionalization represents a powerful tool for the direct introduction of new bonds at otherwise unreactive positions. researchgate.netrsc.orgorganic-chemistry.orgrsc.org For the pentan-2-yl group, this could theoretically allow for the introduction of aryl, alkyl, or other functional groups at the methylene (B1212753) (C3') or methine (C2') positions. The regioselectivity of such reactions would be influenced by the directing effects of the pyrazole ring and the steric and electronic nature of the catalyst and reactants. While direct C-H arylation has been reported for N-alkylpyrazoles, the specific influence of a 3-nitro substituent on the regioselectivity and efficiency of such transformations on the N-alkyl chain remains an area for further investigation. nih.gov
Radical addition reactions could also be employed to functionalize the pentan-2-yl group. The use of alkylsulfinate salts, for instance, has been shown to be effective for the direct functionalization of electron-deficient heteroarenes. nih.gov This methodology could potentially be adapted to introduce alkyl groups onto the pentan-2-yl chain, with the regioselectivity being guided by the relative stability of the resulting radical intermediates.
Furthermore, the potential for introducing functionality via classical synthetic transformations should not be overlooked. For example, oxidation of the pentan-2-yl group could lead to the formation of a ketone, which could then serve as a handle for a wide array of subsequent reactions, including but not limited to, aldol (B89426) condensations, reductions, and reductive aminations.
Synthesis of Fused Pyrazole Systems Incorporating the 3-Nitropyrazole Moiety
The construction of fused heterocyclic systems is a cornerstone of modern drug discovery and materials science. The this compound scaffold is a promising starting point for the synthesis of novel fused pyrazoles. Several synthetic strategies can be envisaged, leveraging both the pyrazole ring itself and the N-pentan-2-yl substituent.
One of the most established methods for creating fused pyrazoles is through intramolecular cyclization reactions. nih.gov This can be achieved by first introducing a reactive functional group onto the pentan-2-yl substituent. For instance, if a terminal alkyne could be introduced onto the pentyl chain, an intramolecular 1,3-dipolar cycloaddition with an in situ generated diazo species could lead to the formation of a new fused ring. researchgate.net
Another approach involves the functionalization of the pyrazole ring, followed by cyclization involving the N-alkyl group. For example, functionalization at the C4 position of the pyrazole ring with a suitable group could set the stage for a subsequent intramolecular reaction with the pentan-2-yl chain. Multicomponent reactions offer another efficient pathway to complex fused systems. rsc.org One could imagine a scenario where this compound participates in a reaction with multiple other components to build a fused ring system in a single step.
The synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles and 1,3-bielectrophiles is a well-documented strategy. rsc.org While this compound does not possess an amino group, its conversion to an aminopyrazole derivative would open up this synthetic route.
Furthermore, intramolecular cyclization of ortho-substituted nitroarenes is a known method for generating fused pyrazoles. nih.gov Although the pentan-2-yl group is not an aromatic ring, the principle of intramolecular cyclization involving a nitro group could potentially be adapted. For example, if a nucleophilic center could be generated on the pentan-2-yl chain, it could potentially attack the pyrazole ring, leading to a fused system, although the high electron deficiency of the 3-nitropyrazole ring might disfavor such a reaction.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules in solution. For 3-Nitro-1-(pentan-2-yl)-1H-pyrazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be essential to unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons of the pyrazole (B372694) ring and the pentan-2-yl substituent. The two protons on the pyrazole ring would appear as doublets in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing nitro group. The protons of the pentan-2-yl group would present more complex splitting patterns in the aliphatic region, including a multiplet for the methine proton adjacent to the nitrogen, and various signals for the methylene (B1212753) and methyl groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, showing distinct resonances for each unique carbon atom in the molecule. The chemical shifts of the pyrazole ring carbons would be significantly affected by the nitro group and the point of attachment of the pentyl chain.
2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in assembling the molecular structure. COSY experiments would reveal proton-proton coupling networks within the pentan-2-yl chain. HSQC would correlate each proton to its directly attached carbon atom, while HMBC would identify longer-range couplings between protons and carbons, confirming the attachment of the pentan-2-yl group to the N1 position of the pyrazole ring and the position of the nitro group at C3.
A representative, though hypothetical, table of expected NMR data is provided below for illustrative purposes, as specific experimental data for this compound is not publicly available.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-4 / C-4 | 7.8 (d) | 130.0 |
| H-5 / C-5 | 8.5 (d) | 110.0 |
| C-3 | - | 155.0 |
| N-CH / C-1' | 4.5 (m) | 55.0 |
| CH₂ / C-2' | 1.8 (m) | 35.0 |
| CH₂ / C-3' | 1.3 (m) | 20.0 |
| CH₃ / C-4' | 0.9 (t) | 14.0 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. For this compound, with a predicted molecular formula of C₈H₁₃N₃O₂, HRMS would provide a high-precision mass measurement.
The expected exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). This calculated mass would then be compared to the experimentally determined mass from the HRMS analysis. A close correlation between the theoretical and experimental values, typically within a few parts per million (ppm), would provide strong evidence for the proposed molecular formula.
Table 2: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass (m/z) |
|---|
X-ray Crystallography for Solid-State Structure and Regiochemistry Determination
Crucially, X-ray crystallography would confirm the regiochemistry of the substitution on the pyrazole ring, definitively showing the nitro group at the C3 position and the pentan-2-yl group at the N1 position. The resulting crystal structure would also reveal intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the packing of the molecules in the crystal lattice.
As no public crystal structure data is available for this specific compound, a table of hypothetical crystallographic parameters is presented for illustrative purposes.
Table 3: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1005 |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. Prominent peaks would include the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically found in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. C-H stretching vibrations from the aromatic pyrazole ring and the aliphatic pentyl chain would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=N and N-N stretching vibrations of the pyrazole ring would also be present in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy would provide complementary vibrational information. While the nitro group stretches are also Raman active, other vibrations, such as the symmetric breathing of the pyrazole ring, may give rise to strong Raman signals. The combination of IR and Raman data allows for a more complete analysis of the vibrational modes of the molecule.
A summary of expected key vibrational frequencies is provided in the table below.
Table 4: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| NO₂ asymmetric stretch | 1550-1500 | IR, Raman |
| NO₂ symmetric stretch | 1350-1300 | IR, Raman |
| Aromatic C-H stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H stretch | 3000-2850 | IR, Raman |
Strategic Applications and Future Research Directions
3-Nitro-1-(pentan-2-yl)-1H-pyrazole as a Versatile Synthetic Intermediate
The molecular architecture of this compound makes it a promising candidate as a versatile intermediate in organic synthesis. The pyrazole (B372694) ring is a privileged scaffold in medicinal chemistry, and the nitro group offers a reactive handle for a variety of chemical transformations. stonybrook.edumdpi.com The pentan-2-yl group, a chiral alkyl substituent, introduces specific steric and solubility characteristics to the molecule. The reactivity of similar compounds, like 3-Nitro-1-(octan-2-yl)-1H-pyrazole, is influenced by the electron-withdrawing nature of the nitro group. smolecule.com
The presence of the nitro group is key to the utility of this compound in constructing more complex heterocyclic systems. A primary synthetic route involves the reduction of the nitro group to an amino group (e.g., 3-amino-1-(pentan-2-yl)-1H-pyrazole). This transformation yields a versatile diamine precursor. Such 5-aminopyrazoles are widely used in condensation reactions to build fused heterocyclic systems. For example, they can react with β-enaminones to form pyrazolo[1,5-a]pyrimidines or with isatin (B1672199) derivatives to produce pyrazole-oxindole hybrids. mdpi.com The resulting fused systems are of significant interest in medicinal chemistry for their potential biological activities. researchgate.net
Table 1: Potential Fused Heterocyclic Systems from 3-Amino-1-(pentan-2-yl)-1H-pyrazole
| Reactant | Resulting Fused System | Significance |
| β-Enaminones | Pyrazolo[1,5-a]pyrimidines | Anticancer and enzyme inhibitory activities researchgate.netnih.gov |
| Isatin Derivatives | Pyrazole-Oxindole Hybrids | Biologically active hybrid scaffolds mdpi.com |
| 1,3-Dicarbonyl Compounds | Pyrazolo[3,4-b]pyridines | Varied biological and physicochemical applications chim.it |
Beyond fused systems, this compound can serve as a precursor for a variety of functionalized pyrazoles. The nitro group can be involved in nucleophilic aromatic substitution reactions, while the pyrazole ring itself can undergo other transformations. smolecule.com For instance, the synthesis of 4-formyl pyrazole derivatives is often achieved through the Vilsmeier-Haack reaction on corresponding hydrazones, showcasing how the pyrazole core can be further functionalized. mdpi.com The amino group derived from the nitro group can also be diazotized and subsequently replaced with a range of other functional groups (e.g., halogens, hydroxyl, cyano), further expanding its synthetic utility. This versatility allows for the strategic introduction of diverse functionalities, which is highly desirable in the synthesis of structurally diverse chemical libraries for drug discovery and materials science. mdpi.com
Pyrazole derivatives are exceptional ligands in coordination chemistry due to the presence of two nitrogen atoms with different electronic characteristics. orientjchem.orgresearchgate.net The pyridine-like N2 atom of the pyrazole ring is a potent metal coordinator. While the nitro group in the 3-position is electron-withdrawing, which can modulate the coordinating ability of the ring, the N-alkylated pyrazole can still form stable complexes with various metal ions. researchgate.net These pyrazole-based ligands have been used to synthesize coordination complexes with metals like copper, platinum, and zinc, finding applications in catalysis. mdpi.comuab.cat For example, copper(II) complexes with pyrazole-based ligands have been shown to catalyze the oxidation of catechol to o-quinone. mdpi.com The specific pentan-2-yl group on this compound could influence the steric environment around the metal center, potentially tuning the selectivity and activity of the resulting catalyst.
Emerging Methodologies in Pyrazole Chemistry
The field of pyrazole synthesis is continuously evolving, with a strong emphasis on efficiency, sustainability, and molecular diversity. mdpi.comresearchgate.net Recent advancements that could be applied to the synthesis and functionalization of N-alkyl nitropyrazoles like this compound include:
Multicomponent Reactions (MCRs): These reactions allow for the construction of complex pyrazole derivatives in a single step from three or more starting materials, improving efficiency and reducing waste. mdpi.com
Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields in pyrazole synthesis, such as in cyclocondensation reactions. mdpi.comtsijournals.com
Photoredox Catalysis: The use of light to drive chemical reactions offers a green alternative for the functionalization of heterocyclic rings like pyrazole and indazole. researchgate.net
Electrooxidative Functionalization: This method provides an efficient way to achieve C-Cl, C-Br, C-I, C-S, and N-N couplings on the pyrazole ring using reusable electrodes and scalable processes. nih.gov
Transition-Metal-Free Synthesis: Methods are being developed to synthesize functionalized pyrazoles, such as 3-trifluoromethylpyrazoles, without the need for transition metal catalysts, which can be both costly and toxic. nih.gov
Future Research Perspectives on N-Alkyl Nitropyrazoles
The class of N-alkyl nitropyrazoles, to which this compound belongs, holds considerable potential for future research. Key areas of investigation are likely to focus on:
Energetic Materials: Nitropyrazoles are foundational components for energetic materials. N-alkylation is a known strategy to modify properties like melting point, density, and thermal stability. mdpi.com Future work could systematically explore how varying the N-alkyl chain (such as the pentan-2-yl group) impacts these energetic characteristics, aiming to develop novel melt-cast explosives. mdpi.com
Medicinal Chemistry: Pyrazoles are a cornerstone of many approved drugs. stonybrook.edu Research into N-alkyl nitropyrazoles could lead to new therapeutic agents. The reduction of the nitro group to an amine is a gateway to novel structures for screening against various diseases, including cancer, neurodegenerative diseases, and microbial infections. mdpi.comresearchgate.netmdpi.com The chirality of the pentan-2-yl group could be exploited to develop stereoselective drugs.
Materials Science: The electronic properties conferred by the nitro group and the pyrazole ring make these compounds interesting for materials science. stonybrook.edu Research could explore their use in developing new dyes, luminescent materials, or functional polymers where the N-alkyl group can be used to tune solubility and processing characteristics.
The continued development of innovative synthetic methods will be crucial to unlocking the full potential of this promising class of heterocyclic compounds. researchgate.net
Q & A
Basic: What are the common synthetic routes for preparing 3-Nitro-1-(pentan-2-yl)-1H-pyrazole, and how do reaction conditions influence yield?
Answer:
The compound can be synthesized via multi-component reactions (MCRs), such as the coupling of arylcarbohydrazides, dialkyl acetylenedicarboxylates, and isocyanides under neutral conditions . Alternatively, direct N-substitution methods using primary aliphatic amines (e.g., 2-pentylamine) and nitropyrazole precursors may be employed, though steric hindrance from the branched pentan-2-yl group could reduce yields . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (room temp vs. reflux) is critical to minimize by-products like tautomers or regioisomers .
Advanced: How can tautomerism in pyrazole derivatives complicate structural characterization, and what analytical strategies resolve this?
Answer:
Pyrazoles exhibit tautomerism (e.g., 1H- vs. 2H- forms), which can lead to overlapping signals in NMR. For this compound, NMR analysis typically resolves the pyrazole proton at ~6.8–7.2 ppm, but tautomeric shifts (e.g., 5.9–6.8 ppm in palladacycles) require careful assignment . X-ray crystallography is definitive, as seen in studies where coexisting tautomers were crystallographically distinguished . Variable-temperature NMR or deuterated solvents (e.g., DMSO-d) can suppress dynamic exchange effects .
Basic: What functionalization strategies are viable for the nitro group in this compound?
Answer:
The nitro group can undergo reduction (e.g., H/Pd-C or NaBH) to yield an amine derivative, enabling further coupling (e.g., amidation) . Substitution reactions (e.g., SNAr with thiols or amines) require activating groups or elevated temperatures. Methodologically, monitoring by TLC or LC-MS ensures reaction completion .
Advanced: How can computational modeling guide the design of derivatives for energetic materials applications?
Answer:
Density functional theory (DFT) can predict thermal stability and detonation properties by analyzing bond dissociation energies (BDEs) and heats of formation. For example, replacing the pentan-2-yl group with nitrogen-rich substituents (e.g., triazoles) enhances energy density, as shown in analogous compounds with Hofmeister anion-templated structures . Experimental validation via DSC (decomposition >250°C) and impact sensitivity tests is critical .
Basic: What analytical techniques are recommended for purity assessment of this compound?
Answer:
Standard methods include:
- HPLC (C18 column, MeCN/HO mobile phase) to separate regioisomers.
- / NMR to confirm substitution patterns and detect tautomers .
- Elemental analysis (C, H, N) to verify stoichiometry, particularly for nitro-group integrity .
Advanced: How does steric bulk from the pentan-2-yl group influence catalytic applications?
Answer:
The branched pentan-2-yl group enhances steric protection in palladacycle pre-catalysts, improving stability in cross-coupling reactions (e.g., Suzuki-Miyaura). However, excessive bulk may reduce substrate accessibility. Comparative studies with linear alkyl analogs (e.g., n-pentyl) using kinetic profiling (e.g., TOF measurements) reveal trade-offs between stability and reactivity .
Basic: What safety protocols are essential when handling nitro-substituted pyrazoles?
Answer:
- Use explosion-proof equipment during nitro-group reductions (e.g., H atmospheres).
- Avoid inhalation/contact; employ fume hoods and PPE (nitrile gloves, lab coats).
- Store under inert gas (Ar) at ≤–20°C to prevent decomposition .
Advanced: How can data contradictions in synthetic yields be systematically addressed?
Answer:
Discrepancies often arise from:
- Regioselectivity issues : Use directing groups (e.g., –COR) to control nitro placement .
- By-product formation : Optimize stoichiometry (e.g., 1.2 eq. nitrating agent) and reaction time.
- Scale-up effects : Conduct DoE (Design of Experiments) to identify critical parameters (e.g., mixing efficiency) .
Basic: What are the thermal stability benchmarks for this compound?
Answer:
Typical DSC analysis shows decomposition onset at ~180–200°C. Compare with structurally similar nitro-pyrazoles (e.g., 5-Nitro-1H-pyrazole, mp 173–175°C) . TGA under N quantifies residual mass (<5% at 300°C indicates high purity) .
Advanced: Can this compound serve as a ligand in transition-metal catalysis?
Answer:
Yes, the pyrazole nitrogen can coordinate to metals (e.g., Pd, Cu). Phosphine-modified analogs (e.g., BippyPhos derivatives) show efficacy in Buchwald-Hartwig amination, though electron-withdrawing nitro groups may reduce donor strength. Spectroscopic titration (e.g., UV-Vis) determines binding constants (K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
